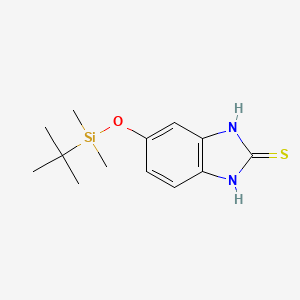
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a chemical compound with the molecular formula C13H20N2OSS. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structural properties, which make it valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The silyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of 2-mercaptobenzimidazole derivatives with different functional groups.
科学的研究の応用
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is used in various scientific research applications, including:
Chemistry: As a protecting group for thiols in organic synthesis.
Biology: In the study of protein interactions and modifications.
Industry: Used in the synthesis of specialized materials and chemicals.
作用機序
The mechanism of action of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole involves its ability to protect thiol groups from oxidation and other reactions. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the thiol site. This makes it a valuable tool in synthetic chemistry and biochemical research .
類似化合物との比較
Similar Compounds
5-(Tert-butyldimethylsilyloxy)-1-pentanol: Used in the synthesis of polyphosphazenes.
(Tert-butyldimethylsilyloxy)acetaldehyde: Used in stereocontrolled aldol reactions.
Uniqueness
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is unique due to its dual functionality, combining a silyl-protected thiol group with a benzimidazole ring. This combination allows for versatile applications in both organic synthesis and biochemical research, making it a valuable compound in various scientific fields .
生物活性
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a tert-butyldimethylsilyl (TBDMS) group and a mercapto (-SH) functional group. The presence of the TBDMS group enhances the compound's lipophilicity and stability, which can influence its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Antioxidant Activity : The mercapto group can donate electrons, thus neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies on enzyme specificity are still required.
- Cell Signaling Modulation : It may interact with various cellular receptors or signaling pathways, potentially influencing cell proliferation and apoptosis.
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of benzimidazole derivatives. The mercapto group in this compound is particularly effective in scavenging free radicals. A comparative study showed that derivatives with similar structures exhibited significant antioxidant activity, suggesting that this compound could be a candidate for further investigation in oxidative stress-related conditions.
Antimicrobial Properties
Preliminary investigations have indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis. The mechanism appears to involve the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death. Table 1 summarizes the IC50 values observed in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | ROS generation leading to apoptosis |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 18 | Cell cycle arrest |
Case Studies
- Antioxidant Efficacy in Diabetic Models : A study demonstrated that administration of the compound in diabetic rat models significantly reduced markers of oxidative stress, suggesting a protective effect against diabetes-induced complications.
- Synergistic Effects with Other Anticancer Agents : Research indicated that when combined with standard chemotherapeutic agents, this compound enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies.
- In Vivo Studies : Animal studies have shown that oral administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic.
特性
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIGGBAUFWAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














